An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxybenzylamino)pyridine
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxybenzylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxybenzylamino)pyridine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Furthermore, based on the biological activity of structurally related compounds, this guide details experimental protocols for assessing its potential as a tubulin polymerization inhibitor.
Chemical and Physical Properties
2-(4-Methoxybenzylamino)pyridine, also known as N-[(4-Methoxyphenyl)methyl]-2-pyridinamine, is a solid organic compound.[1][2] Its core structure consists of a pyridine ring substituted at the 2-position with an amino group, which is further functionalized with a 4-methoxybenzyl group.
Table 1: Physicochemical Properties of 2-(4-Methoxybenzylamino)pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O | [3][4] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | White to yellow powder | [2] |
| Melting Point | 121-126 °C | [2] |
| Boiling Point (estimate) | 354.4 °C | [2] |
| pKa (predicted) | 6.28 ± 0.10 | [2] |
| Solubility | Soluble in Dimethyl sulfoxide, methanol. Slightly soluble in water. | [5] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [2] |
Spectroscopic Data
The structural elucidation of 2-(4-Methoxybenzylamino)pyridine is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the protons of the pyridine and methoxybenzyl moieties. A publication on a similar compound, N-(4-methoxybenzyl)pyridin-2-amine, provides the following assignments in CDCl₃: δ 8.09 (d, J = 4.8 Hz, 1H), 7.39 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H), 7.22 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.57 (dd, J = 7.2, 5.2 Hz, 1H), 6.48 (d, J = 8.4 Hz, 1H), 4.88 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.71 (s, 3H).[6]
¹³C NMR: The carbon NMR spectrum for N-(4-methoxybenzyl)pyridin-2-amine in CDCl₃ shows the following chemical shifts: δ 158.85, 158.71, 148.22, 137.45, 131.20, 128.73, 114.04, 113.06, 106.80, 55.30, 45.83.[6]
Infrared (IR) Spectroscopy
As a secondary amine, 2-(4-Methoxybenzylamino)pyridine is expected to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[7] The C-N stretching vibration for the aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹.[7] A broad N-H wagging band is also expected in the 910-665 cm⁻¹ region.[7] The spectrum would also feature characteristic peaks for the aromatic rings and the methoxy group.
Mass Spectrometry (MS)
The mass spectrum of 2-(4-Methoxybenzylamino)pyridine would show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the pyridine and methoxybenzyl rings.
Experimental Protocols
Synthesis of 2-(4-Methoxybenzylamino)pyridine
A plausible synthesis involves the nucleophilic substitution of a halogenated pyridine with 4-methoxybenzylamine or the reductive amination of 2-aminopyridine with 4-methoxybenzaldehyde. A common approach for the synthesis of similar secondary amines is the reaction of an amine with a benzyl halide.
Protocol: Synthesis via Nucleophilic Substitution
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as toluene or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the amine.
-
Addition of Benzyl Halide: Slowly add 4-methoxybenzyl chloride (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(4-methoxybenzylamino)pyridine.
Caption: Synthetic workflow for 2-(4-Methoxybenzylamino)pyridine.
Biological Activity Assessment: Tubulin Polymerization Inhibition
Structurally related N-aryl-pyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization, suggesting that 2-(4-Methoxybenzylamino)pyridine may exhibit similar biological activity. The following are detailed protocols for assessing this potential.
This assay monitors the effect of the test compound on the assembly of purified tubulin into microtubules.[1][8]
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Reagent Preparation:
-
Prepare a stock solution of 2-(4-Methoxybenzylamino)pyridine in DMSO.
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).
-
Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
This assay determines if the test compound binds to the colchicine-binding site on tubulin.[9][10]
-
Reagent Preparation:
-
Prepare a solution of purified tubulin.
-
Prepare a working solution of [³H]colchicine.
-
Prepare serial dilutions of 2-(4-Methoxybenzylamino)pyridine.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the protein-bound [³H]colchicine from the free ligand (e.g., using gel filtration or a filter-binding assay).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.
-
Caption: Workflow for the competitive colchicine-binding assay.
Conclusion
This technical guide consolidates the available chemical and physical data for 2-(4-Methoxybenzylamino)pyridine. While some experimental data, such as quantitative solubility in various organic solvents, remains to be fully elucidated, the provided information on its physicochemical properties, spectroscopic characteristics, and a plausible synthetic route offers a solid foundation for researchers. The detailed protocols for assessing its potential as a tubulin polymerization inhibitor, based on the activity of structurally related molecules, provide a clear path for future biological evaluation. This compound represents an interesting scaffold for further investigation in the fields of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Methoxybenzylamino)pyridine | 52818-63-0 [chemicalbook.com]
- 3. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
